5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound belongs to the class of thienodiazepines, which are characterized by their fused thieno and diazepine rings. The molecular formula is with a molecular weight of approximately 219.26 g/mol .
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one can be classified as:
The synthesis of 5,7,9,10-tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one typically involves several steps that may include cyclization reactions and functional group transformations.
A typical synthesis procedure might involve refluxing a mixture of starting materials in an organic solvent followed by neutralization and crystallization processes to isolate the desired product .
The molecular structure of 5,7,9,10-tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one features a fused bicyclic system incorporating both thieno and diazepine moieties.
C1CC2=C(NC(=O)N1C(CS2)=C) The structural representation indicates the presence of multiple nitrogen atoms in the diazepine ring and a sulfur atom in the thieno ring.
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one can participate in various chemical reactions due to its functional groups.
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfur atom and the electron-donating characteristics of the nitrogen atoms within its structure .
The mechanism of action for compounds like 5,7,9,10-tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is often linked to their ability to interact with specific biological targets.
Understanding the physical and chemical properties of 5,7,9,10-tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is crucial for its application in scientific research.
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one has several scientific uses:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5